Cas no 2171914-31-9 (N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

N-Cyclopropyl-3-(4-methylpentyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound featuring a triazolopyrimidine core, functionalized with a cyclopropylamine group and a 4-methylpentyl side chain. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The cyclopropyl moiety may enhance metabolic stability, while the lipophilic 4-methylpentyl chain could improve membrane permeability. The triazolopyrimidine framework is known for its versatility in binding to various enzymatic targets, making this compound a promising intermediate for drug discovery. Its synthetic accessibility and modularity further support its use in structure-activity relationship studies.
N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine structure
2171914-31-9 structure
商品名:N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
CAS番号:2171914-31-9
MF:C13H20N6
メガワット:260.338101387024
CID:5565919
PubChem ID:165596902

N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 化学的及び物理的性質

名前と識別子

    • EN300-1592095
    • N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
    • 2171914-31-9
    • N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine
    • インチ: 1S/C13H20N6/c1-9(2)4-3-7-19-13-11(17-18-19)12(14-8-15-13)16-10-5-6-10/h8-10H,3-7H2,1-2H3,(H,14,15,16)
    • InChIKey: JRZAWKOLTQDDJC-UHFFFAOYSA-N
    • ほほえんだ: N(C1=C2C(=NC=N1)N(CCCC(C)C)N=N2)C1CC1

計算された属性

  • せいみつぶんしりょう: 260.17494466g/mol
  • どういたいしつりょう: 260.17494466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1592095-10.0g
N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2171914-31-9
10.0g
$6205.0 2023-07-10
Enamine
EN300-1592095-5000mg
N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2171914-31-9
5000mg
$4184.0 2023-09-23
Enamine
EN300-1592095-100mg
N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2171914-31-9
100mg
$1269.0 2023-09-23
Enamine
EN300-1592095-0.05g
N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2171914-31-9
0.05g
$1212.0 2023-07-10
Enamine
EN300-1592095-250mg
N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2171914-31-9
250mg
$1328.0 2023-09-23
Enamine
EN300-1592095-1000mg
N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2171914-31-9
1000mg
$1442.0 2023-09-23
Enamine
EN300-1592095-0.25g
N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2171914-31-9
0.25g
$1328.0 2023-07-10
Enamine
EN300-1592095-0.5g
N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2171914-31-9
0.5g
$1385.0 2023-07-10
Enamine
EN300-1592095-1.0g
N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2171914-31-9
1.0g
$1442.0 2023-07-10
Enamine
EN300-1592095-500mg
N-cyclopropyl-3-(4-methylpentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
2171914-31-9
500mg
$1385.0 2023-09-23

N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amine 関連文献

N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-amineに関する追加情報

Comprehensive Guide to N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine (CAS No. 2171914-31-9)

N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine (CAS No. 2171914-31-9) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique triazolopyrimidine core, which is known for its diverse biological activities. The compound's structure includes a cyclopropyl group and a 4-methylpentyl side chain, contributing to its distinct chemical properties and potential applications. Researchers are particularly interested in its role as a kinase inhibitor, a topic that aligns with current trends in targeted cancer therapies and precision medicine.

The growing demand for small-molecule inhibitors in drug discovery has placed compounds like N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine at the forefront of medicinal chemistry. Its triazolopyrimidine scaffold is structurally similar to purine bases, enabling interactions with various enzymatic targets. This characteristic makes it a promising candidate for modulating signal transduction pathways, a hot topic in contemporary biomedical research. Additionally, its lipophilic side chain enhances membrane permeability, a critical factor in drug bioavailability—a frequently searched term in pharmacokinetics discussions.

In synthetic chemistry, the preparation of N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine involves multi-step reactions, including cyclocondensation and N-alkylation processes. These methods are often explored in academic settings and industrial R&D, as evidenced by numerous queries about heterocyclic compound synthesis in scientific databases. The compound's CAS number 2171914-31-9 serves as a unique identifier in chemical catalogs, facilitating procurement for research institutions investigating structure-activity relationships (SAR)—a key concept in modern drug design.

From an applications perspective, this compound's potential extends beyond oncology. Recent studies suggest its utility in neurodegenerative disease research, particularly in modulating protein kinase activity associated with tau phosphorylation—a trending subject in Alzheimer's disease forums. Its triazole moiety also raises interest in antimicrobial agent development, addressing global concerns about antibiotic resistance. These applications correlate with high-volume search terms like "kinase inhibitors for inflammation" and "new antimicrobial scaffolds" in scientific literature.

The physicochemical properties of N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine contribute to its research appeal. Its moderate logP value indicates balanced hydrophilicity/lipophilicity, a frequently discussed parameter in drug-likeness assessments. The compound's molecular weight (294.38 g/mol) falls within the optimal range for blood-brain barrier penetration—another hot topic in CNS drug development circles. These characteristics make it a valuable reference compound in medicinal chemistry optimization studies.

Market dynamics for such specialized compounds reflect the broader pharmaceutical intermediates industry growth. With increasing investment in targeted therapy research (a trending search term), demand for CAS 2171914-31-9 continues to rise among contract research organizations and academic labs. The compound's patent landscape is another area of interest, as evidenced by queries about "triazolopyrimidine intellectual property" in professional networks.

Quality control of N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine typically involves HPLC purity analysis and mass spectrometry characterization—techniques commonly searched by analytical chemists. The compound's storage conditions (usually at -20°C under inert atmosphere) and solubility profile (often in DMSO) are practical considerations frequently documented in research protocols and material safety data sheets.

Future research directions for this compound may explore its isosteric replacements or prodrug derivatives—concepts generating substantial discussion in drug discovery symposia. Its triazolopyrimidine core also presents opportunities for combinatorial chemistry approaches, aligning with the pharmaceutical industry's push toward high-throughput screening methodologies. These aspects position CAS 2171914-31-9 as a versatile building block in fragment-based drug design.

In summary, N-cyclopropyl-3-(4-methylpentyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine represents an important chemical entity bridging multiple research domains. Its structural features and biological relevance make it a compound of enduring interest in both academic and industrial settings, particularly in the context of personalized medicine and rational drug design—two of the most searched phrases in contemporary pharmaceutical sciences.

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